
2,5-Dibromothiophene
Overview
Description
2,5-Dibromothiophene is an organic compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two bromine atoms are substituted at the 2 and 5 positions of the thiophene ring. This compound is known for its applications in organic synthesis, particularly in the preparation of conjugated polymers and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromothiophene can be synthesized through the bromination of thiophene. One common method involves the addition of bromine in hydrobromic acid to thiophene, resulting in high yields of this compound . Another method includes the use of bromine in the presence of a solvent like benzene .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen dance reactions, where the bromine atoms can be rearranged or substituted.
Polymerization: It polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly(2,5-thienylene).
Cross-Coupling Reactions: It is used in Suzuki and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nickel and Palladium Catalysts: Used in polymerization and cross-coupling reactions.
Bromine and Hydrobromic Acid: Used in the initial bromination of thiophene.
Major Products Formed:
Poly(2,5-thienylene): Formed through polymerization.
Various Substituted Thiophenes: Formed through cross-coupling reactions.
Scientific Research Applications
Materials Science
Organic Electronics
2,5-Dibromothiophene serves as a building block in the synthesis of conjugated polymers and oligomers used in organic electronic devices. These materials are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The compound's ability to form stable π-conjugated systems enhances the electronic properties of the resultant materials, making them suitable for high-performance applications .
Polymer Synthesis
The compound is frequently employed in reactions such as the Suzuki-Miyaura cross-coupling reaction to synthesize thiophene-based polymers. These polymers exhibit desirable electronic and optical properties, which are crucial for developing advanced materials in electronics and photonics .
Pharmaceutical Research
Drug Development
In medicinal chemistry, this compound has been utilized as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in developing anti-inflammatory and anticancer agents. The bromine substituents enhance the reactivity of the thiophene ring, allowing for diverse functionalization that can lead to compounds with improved therapeutic profiles .
Case Studies
Research has demonstrated that compounds derived from this compound exhibit significant biological activity. For instance, studies have highlighted its role in synthesizing novel agents that target specific pathways involved in cancer cell proliferation and inflammation .
Green Chemistry
Process Intensification
The application of this compound in green chemistry emphasizes sustainable practices in chemical synthesis. The compound has been involved in processes that utilize intensified reactor technologies to minimize energy consumption and waste generation during chemical reactions. This aligns with the principles of green chemistry by enhancing efficiency while reducing environmental impact .
Catalytic Reactions
Recent advancements have focused on using this compound in catalytic systems that promote selective reactions under mild conditions. This approach not only improves yields but also reduces the need for hazardous reagents and solvents, showcasing a commitment to sustainable chemical practices .
Data Summary Table
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Materials Science | Organic electronics (OLEDs, OPVs) | Enhanced electronic properties |
Polymer synthesis | High-performance materials | |
Pharmaceutical Research | Drug development | Potential anti-inflammatory and anticancer agents |
Green Chemistry | Process intensification | Reduced energy consumption and waste |
Catalytic reactions | Improved selectivity and sustainability |
Mechanism of Action
The mechanism of action of 2,5-dibromothiophene in various reactions involves the activation of the bromine atoms, which can participate in electrophilic substitution or cross-coupling reactions. The presence of bromine atoms makes the thiophene ring more reactive towards nucleophiles and catalysts, facilitating the formation of new bonds and polymers .
Comparison with Similar Compounds
2,5-Dichlorothiophene: Similar in structure but with chlorine atoms instead of bromine.
2,5-Diiodothiophene: Contains iodine atoms, making it more reactive due to the larger atomic size.
2,3,5-Tribromothiophene: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness of 2,5-Dibromothiophene: this compound is unique due to its balanced reactivity and stability, making it an ideal intermediate for various synthetic applications. Its ability to form conjugated polymers with desirable electronic properties sets it apart from other halogenated thiophenes .
Biological Activity
2,5-Dibromothiophene is a compound that has attracted attention in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its anti-tumor, anti-thrombolytic, and antimicrobial activities. The information is drawn from various research studies and reviews.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a thiophene ring substituted at the 2 and 5 positions with bromine atoms. This structure contributes to its reactivity and biological activity. The presence of bromine atoms can enhance the electron-withdrawing properties of the compound, potentially influencing its interaction with biological targets.
1. Anti-Tumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor properties. For instance, in vitro assays revealed that some synthesized thiophene derivatives showed promising results against various cancer cell lines:
- IC50 Values :
- 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene: IC50 = 16 μM against 4T1 cells.
- 2,5-bis(4-methylphenyl)-3-hexylthiophene: IC50 = 26.2 μM against MCF-7 cells.
These values indicate that certain derivatives are more effective than standard chemotherapeutic agents like Cisplatin (IC50 = 48 μM) .
2. Anti-Thrombolytic Activity
The anti-thrombolytic potential of this compound was assessed through thrombolysis experiments. Compounds derived from it exhibited varying degrees of thrombolytic activity:
- Highest % Lysis :
- Compound with bromine substituents showed a maximum lysis percentage of 53.12%, compared to streptokinase (100% lysis).
This activity is attributed to the electron-withdrawing effects of the bromine groups which enhance the compound's ability to interact with fibrin clots .
3. Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiophene derivatives. Specifically, derivatives of this compound have shown effectiveness against various bacterial strains:
- Efficacy Against Bacteria :
- The compound demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa.
This suggests potential applications in developing new antimicrobial agents .
Case Study: Synthesis and Evaluation
A notable study synthesized several thiophene derivatives including this compound and evaluated their biological activities:
- Synthesis Method : The compounds were synthesized via Suzuki cross-coupling reactions.
- Biological Evaluation : The synthesized compounds were subjected to anti-tumor and antimicrobial assays, revealing promising results for therapeutic applications .
Data Tables
Q & A
Q. Basic: What are the common synthetic routes for 2,5-Dibromothiophene, and how can reaction selectivity be optimized?
This compound is typically synthesized via direct bromination of thiophene. A solvent-free method using brominating agents (e.g., Br₂ or NBS) under controlled conditions achieves high selectivity (up to 88%) for the 2,5-dibromo derivative . Key factors influencing selectivity include:
- Reaction time : Extremely fast reactions (<1 second) minimize side products.
- Mixing efficiency : Microfluidic mixers enhance selectivity compared to traditional T-junction setups due to improved reagent contact .
- Temperature : Moderate temperatures (e.g., 40–60°C) prevent over-bromination.
Q. Basic: How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized?
Optimization involves systematic variation of parameters using Design of Experiments (DoE) approaches:
- Catalyst : Pd(PPh₃)₄ (1.5 mol%) is commonly used for coupling with boronic esters .
- Solvent system : 1,4-Dioxane/water mixtures (e.g., 4:1 vol/vol) balance solubility and reactivity .
- Base : KOH (4 eq.) improves yield by enhancing transmetalation .
- Phase transfer catalysts (PTCs) : Tetrabutylammonium nitrate (TBANP) increases interfacial reactivity in biphasic systems .
Q. Advanced: What electrochemical characterization methods are suitable for studying this compound derivatives?
Cyclic voltammetry (CV) reveals redox behavior critical for applications in conductive polymers. Key findings include:
- Reduction potentials : this compound shows a first reduction peak at -1.54 V (Ag/Ag⁺) and -1.76 V (Au), influenced by electron-withdrawing bromine substituents .
- Peak splitting : Observed in bithiophene derivatives due to electronic interactions between α-bithiophene backbones .
- Substituent effects : Electron-donating groups shift reduction potentials to more negative values, altering charge transport properties .
Q. Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations model transition states to predict regioselectivity and activation barriers:
- Bond dissociation energies (BDEs) : Bromine at the 2- and 5-positions has lower BDEs, favoring oxidative addition in Pd-catalyzed couplings .
- Steric effects : Simulations show that bulky substituents on boronic esters hinder coupling at the 3-position, preserving 2,5-selectivity .
Q. Basic: What purification methods are effective for isolating this compound from reaction mixtures?
- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates this compound from mono-brominated byproducts .
- Recrystallization : Ethanol or methanol recrystallization removes unreacted thiophene or dibromothiophene isomers .
- Challenges : Residual starting materials (e.g., 2-bromothiophene) require multiple purification steps due to similar polarity .
Q. Advanced: Why does this compound not undergo halogen dance rearrangements under standard conditions?
Unlike brominated pyrroles or other thiophene derivatives, this compound lacks the steric and electronic driving force for halogen dance. The 2,5-substitution pattern stabilizes the molecule through symmetrical resonance, disfording migration to 2,3-positions. No literature reports confirm such rearrangements .
Q. Basic: What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .
Q. Advanced: How do substituents on this compound influence its electronic properties in polymer synthesis?
Properties
IUPAC Name |
2,5-dibromothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVDUUXRXJTAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73061-85-5 | |
Record name | Thiophene, 2,5-dibromo-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73061-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3062863 | |
Record name | Thiophene, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |
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Molecular Weight |
241.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dibromothiophene | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 2,5-Dibromothiophene | |
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CAS No. |
3141-27-3 | |
Record name | 2,5-Dibromothiophene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=3141-27-3 | |
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Record name | 2,5-Dibromothiophene | |
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Record name | 2,5-DIBROMOTHIOPHENE | |
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Record name | Thiophene, 2,5-dibromo- | |
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Record name | Thiophene, 2,5-dibromo- | |
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Record name | 2,5-dibromothiophene | |
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Record name | 2,5-DIBROMOTHIOPHENE | |
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Retrosynthesis Analysis
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